Cas no 81577-69-7 (1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-, (2R,4R,5R)-)
81577-69-7 structure
Product Name:1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-, (2R,4R,5R)-
CAS No:81577-69-7
MF:C11H12O4
MW:208.210583686829
CID:703673
PubChem ID:13418192
Update Time:2025-04-19
1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-, (2R,4R,5R)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-, (2R,4R,5R)-
- (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
- DTXSID40540192
- 81577-69-7
- SCHEMBL23591900
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- Inchi: 1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2/t9-,10+,11-/m1/s1
- InChI Key: WGXOIVORNNWRAD-OUAUKWLOSA-N
- SMILES: O1[C@H](C2C=CC=CC=2)OC[C@H]([C@@H]1C=O)O
Computed Properties
- Exact Mass: 208.07355886g/mol
- Monoisotopic Mass: 208.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.8Ų
1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-, (2R,4R,5R)- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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